2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound. It features a unique structure that combines a cyclopenta[d]pyrimidine ring with a tetrahydroisoquinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants like t-BuOOH.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkylating agents like benzyl chloride or 1,2-dibromoethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed as a corrosion inhibitor for carbon steel.
Mechanism of Action
The mechanism of action of 2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Cyclopenta[b]pyridine derivatives
- Pyrido[2,3-d]pyrimidin-5-one analogues
Uniqueness
What sets 2-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of a cyclopenta[d]pyrimidine ring with a tetrahydroisoquinoline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21N3O2/c1-22-16-8-12-6-7-21(10-13(12)9-17(16)23-2)18-14-4-3-5-15(14)19-11-20-18/h8-9,11H,3-7,10H2,1-2H3 |
InChI Key |
QTVQNFXCGXHHQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=C3CCC4)OC |
Origin of Product |
United States |
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